molecular formula C8H6Cl3NO B1265763 N-(2,4,5-Trichlorophenyl)acetamide CAS No. 23627-24-9

N-(2,4,5-Trichlorophenyl)acetamide

Cat. No.: B1265763
CAS No.: 23627-24-9
M. Wt: 238.5 g/mol
InChI Key: VUSLTUGEJURGLB-UHFFFAOYSA-N
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Description

N-(2,4,5-Trichlorophenyl)acetamide is an organic compound with the molecular formula C8H6Cl3NO. It is a derivative of acetanilide, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 5 positions. This compound is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4,5-Trichlorophenyl)acetamide can be synthesized through the acylation of 2,4,5-trichloroaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-Trichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4,5-Trichlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4,5-Trichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate enzyme activity, disrupt cellular processes, or interact with specific receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-(2,4,5-trichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSLTUGEJURGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178301
Record name Acetanilide, 2',4',5'-trichloro-
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Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23627-24-9
Record name N-(2,4,5-Trichlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23627-24-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetanilide, 2',4',5'-trichloro-
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Record name 23627-24-9
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Record name Acetanilide, 2',4',5'-trichloro-
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Record name N-(2,4,5-trichlorophenyl)acetamide
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Synthesis routes and methods

Procedure details

Acetyl chloride (2.13 mls; 0.03 mole) is added dropwise to a suspension of 2,4,5-trichloroaniline (4.91 g; 0.025 mole) and powdered 3A molecular sieves (7.4 g) in dichloromethane (25 mls), at room temperature, under a nitrogen atmosphere. When addition is completed, the mixture is heated to 50° C. for 1.5 hours and then cooled to room temperature. The 3A sieves are separated by filtration and washed with dichloromethane. All dichloromethane solutions are combined and evaporated to obtain 4.1 grams (69% of theoretical) of the solid product; m.p. 188°-190° C. after recrystallized from toluene.
Quantity
2.13 mL
Type
reactant
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structural characteristics of N-(2,4,5-Trichlorophenyl)acetamide?

A1: this compound, also known as 2,4,5-Trichloroacetanilide, is an organic compound. Its molecular formula is C8H6Cl3NO []. Crystallographic studies have revealed that the molecule can crystallize in the monoclinic system, specifically within the non-centrosymmetric space group Pn [].

Q2: Has computational chemistry been used to study this compound?

A2: Yes, computational methods have been employed to investigate the properties of this compound. For instance, the crystal structure of the molecule has been optimized using the semi-empirical Austin Model 1 (AM1) method in conjunction with restricted Hartree-Fock closed shell wave function calculations []. This approach aimed to understand the influence of intermolecular interactions on the crystal packing of the compound.

Q3: What do we know about the hydrogen bonding patterns in this compound?

A3: Research shows that this compound exhibits interesting hydrogen bonding patterns. In the crystal structure of 2,2,2-Trimethyl-N-(2,4,5-trichlorophenyl)acetamide, an intramolecular hydrogen bond exists between the NH hydrogen and the ortho-chloro substituent []. This specific interaction influences the molecule's conformation.

Q4: Are there other notable structural features observed in derivatives of this compound?

A4: Yes, structural analysis of derivatives provides further insights. For example, in 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]-N-(2,4,5-trichlorophenyl)acetamide, the dihedral angle between the trichlorobenzene ring and the thiadiazole ring is 29.26 (17)° []. This particular derivative also displays intermolecular hydrogen bonding, specifically N—H⋯O and C—H⋯O interactions, which contribute to the formation of chains within the crystal structure. These chains are further linked by N—H⋯N hydrogen bonds, resulting in the formation of slabs.

Q5: Have any potential applications for this compound been investigated?

A5: While the provided abstracts don't delve into specific applications, the structural features and properties of this compound, such as its non-centrosymmetric nature, suggest its potential as a non-linear optical material [, ]. Further research exploring its optical properties and potential applications in this area could be valuable.

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